![molecular formula C6H4Br3N B1309439 2,3,5-Tribromo-4-methylpyridine CAS No. 3430-25-9](/img/structure/B1309439.png)
2,3,5-Tribromo-4-methylpyridine
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Overview
Description
2,3,5-Tribromo-4-methylpyridine is a solid compound with a molecular weight of 329.82 . It is used in various chemical reactions and has a CAS number of 3430-25-9 .
Molecular Structure Analysis
The molecular structure of 2,3,5-Tribromo-4-methylpyridine is represented by the formula C6H4Br3N . The compound contains a pyridine ring substituted at the 2nd, 3rd, and 5th positions by bromine atoms and at the 4th position by a methyl group .Physical And Chemical Properties Analysis
2,3,5-Tribromo-4-methylpyridine is a solid at room temperature . It has a density of 2.2±0.1 g/cm3, a boiling point of 304.6±37.0 °C, and a melting point of 56-57ºC . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Medicinal Chemistry
2,3,5-Tribromo-4-methylpyridine: is a versatile intermediate in medicinal chemistry. It can be used to synthesize pyridine derivatives that serve as building blocks for pharmaceuticals . For example, it can undergo Suzuki cross-coupling reactions to create compounds with potential as kinase inhibitors, which are crucial in the development of cancer therapies .
Materials Science
In materials science, 2,3,5-Tribromo-4-methylpyridine can be employed in the synthesis of novel pyridine-based derivatives. These derivatives can act as chiral dopants for liquid crystals, which are essential components in the display technology industry .
Environmental Science
This compound’s derivatives could be explored for their environmental applications, such as in the development of sensors for detecting pollutants or as intermediates in the synthesis of more environmentally friendly materials .
Analytical Chemistry
2,3,5-Tribromo-4-methylpyridine: may be used to develop new analytical reagents or as a standard in chromatographic analysis due to its well-defined structure and properties . Its derivatives could also aid in the development of novel detection methods for various analytes.
Organic Synthesis
It serves as a precursor in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating complex organic molecules for various applications .
Pharmacology
In pharmacology, 2,3,5-Tribromo-4-methylpyridine can be utilized to create compounds with potential therapeutic effects. Its derivatives might be investigated for their pharmacokinetic properties or as modulators of biological pathways .
Biochemistry
The compound can be used in biochemistry for the synthesis of molecules that interact with enzymes or proteins, providing insights into enzyme mechanisms or serving as tools for probing biochemical pathways .
Agriculture
While direct applications in agriculture are not readily apparent, the chemical’s derivatives could be investigated for their potential use in developing new pesticides or as growth regulators for plants .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that brominated pyridine derivatives can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Brominated pyridine derivatives are often used in the synthesis of novel compounds via suzuki cross-coupling reactions . These reactions can lead to the formation of new compounds with potential biological activities .
Biochemical Pathways
Brominated pyridine derivatives can potentially influence various biochemical pathways due to their reactivity .
Pharmacokinetics
It is known that the compound is highly absorbed in the gastrointestinal tract, and it is bbb permeant . It is also known to be a CYP1A2 inhibitor .
Result of Action
It is known that brominated pyridine derivatives can exhibit various biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
2,3,5-tribromo-4-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAJINJCRPCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406213 |
Source
|
Record name | 2,3,5-tribromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3430-25-9 |
Source
|
Record name | Pyridine, 2,3,5-tribromo-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-tribromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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